N-{[7-(三氟甲基)-5H,6H,7H,8H-[1,2,4]三唑并[4,3-a]吡啶-3-基]甲基}环戊烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It was identified from a structure-based virtual screen made on the active site of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response .
Synthesis Analysis
While specific synthesis details for this compound are not available, a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, was synthesized from 2-chloropyrazine through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis
The compound contains an atypical [1,2,4]triazolo[4,3-a]pyridine ring, which serves as the heme-binding scaffold . This scaffold is underexploited among the heme binding moieties .科学研究应用
抗肿瘤和抗菌活性
含有 [1,2,4]三唑并[4,3-a]吡啶部分的化合物已被合成并评估其抗肿瘤和抗菌活性。新型含 N-芳基吡唑的烯胺酮作为关键中间体被合成,导致取代的吡啶衍生物的开发,对人乳腺癌和肝癌细胞系具有显着的细胞毒作用,与标准化疗药物 5-氟尿嘧啶相当。这项研究证明了 [1,2,4]三唑并[4,3-a]吡啶衍生物在开发新的抗癌和抗菌剂中的潜力 (S. Riyadh, 2011)。
具有抗肿瘤活性的微管活性化合物
另一项研究重点介绍了一种新型微管活性化合物 TTI-237,其结构上是一类三唑并[1,5-a]嘧啶,以前不知道它能与微管蛋白结合。该化合物抑制了 [(3)H]长春碱与微管蛋白的结合,诱导了多个纺锤极和多核细胞,并显示出对包括结肠癌和胶质母细胞瘤在内的人类癌症模型的体内活性,表明其作用机制与其他类别的微管活性化合物不同 (C. Beyer 等人,2008)。
取代的 [1,2,4]三唑并[4,3-a]吡啶的合成
已经记录了通过 N-(吡啶-2-基)甲酰胺肟与三氟乙酸酐环化,从 2-氨基吡啶合成不含 2 位取代基的 [1,2,4]三唑并[4,3-a]吡啶的方法。该方法允许在吡啶环上的任何位置以良好的收率和温和的反应条件制备三唑,展示了 [1,2,4]三唑并[4,3-a]吡啶在合成化学中的多功能性 (Elliott W. D. Huntsman & J. Balsells, 2005)。
药理活性与临床相关性
[1,2,4]三唑并[1,5-a]嘧啶衍生物已显示出广泛的药理活性,包括抗癌、抗菌、抗结核和腺苷拮抗剂特性。临床试验和上市药物,例如 Trapidil 和 Pyroxsulam,突出了该部分在药物化学中的临床相关性和潜力。本综述强调了 [1,2,4]三唑并[1,5-a]嘧啶衍生物的多样化合成策略和药理应用,表明它们在药物开发和治疗干预中的重要性 (S. Merugu, S. Cherukupalli, & R. Karpoormath, 2022)。
作用机制
Target of Action
The compound N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Therefore, the primary targets of this compound are likely to be bacterial cells.
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacterial cells, leading to their death or inhibition of growth .
Result of Action
The result of the compound’s action is likely to be the death or growth inhibition of bacterial cells, given its antibacterial activity . This would result in a decrease in the number of bacterial cells in the environment where the compound is active.
未来方向
属性
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)10-5-6-21-11(7-10)19-20-12(21)8-18-13(22)9-3-1-2-4-9/h9-10H,1-8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJIPAGAISYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。